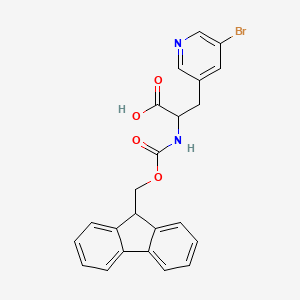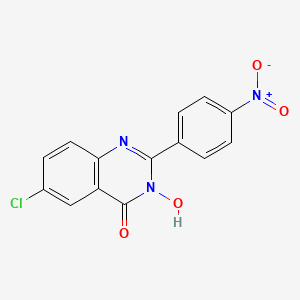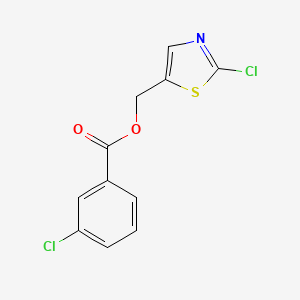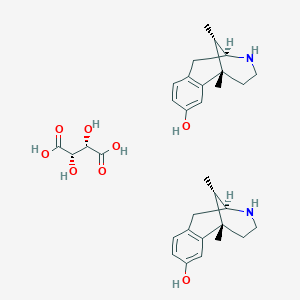![molecular formula C8H11N5S B2710180 4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 1001567-70-9](/img/structure/B2710180.png)
4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, commonly known as MPTT, is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of MPTT is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. MPTT has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS). It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system.
Biochemical and Physiological Effects:
MPTT has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of ROS and lipid peroxidation products in biological systems. MPTT has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, MPTT has been shown to have a protective effect against oxidative stress-induced damage in various organs such as the liver, kidney, and brain.
Vorteile Und Einschränkungen Für Laborexperimente
MPTT has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. MPTT is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, MPTT has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in aqueous systems. MPTT can also exhibit non-specific interactions with biological molecules, which can complicate its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of MPTT. One area of interest is the development of MPTT-based drugs for the treatment of various diseases. Another area of interest is the study of the mechanism of action of MPTT and its interactions with biological molecules. Further research is also needed to explore the potential applications of MPTT in other fields such as catalysis and materials science.
Conclusion:
In conclusion, MPTT is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MPTT in various fields.
Synthesemethoden
MPTT can be synthesized by the reaction of 3-methyl-1H-pyrazole-5-carbaldehyde with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield MPTT. The purity and yield of MPTT can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
MPTT has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. MPTT has also been investigated for its potential use as a chelating agent for heavy metal ions. In addition, MPTT has been used as a building block for the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
4-methyl-3-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-6-3-4-13(11-6)5-7-9-10-8(14)12(7)2/h3-4H,5H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRJVOLROJNCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=NNC(=S)N2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3,4-dimethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710104.png)
![4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide](/img/structure/B2710106.png)

![2-[[(4-Methyl-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B2710108.png)

![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone](/img/structure/B2710112.png)
![[2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B2710113.png)
![[2-(3,5-Dimethylphenoxy)phenyl]methanol](/img/structure/B2710117.png)

![1-[2-Oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2710119.png)
![N-(Thiophen-2-YL)-4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidine-1-carboxamide](/img/structure/B2710120.png)